N,N-Diglycidyl-p-toluenesulfonamide
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Overview
Description
N,N-Diglycidyl-p-toluenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of two glycidyl groups attached to the nitrogen atoms of the p-toluenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diglycidyl-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N,N-Diglycidyl-p-toluenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The glycidyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine or pyridine.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted glycidyl derivatives.
Scientific Research Applications
N,N-Diglycidyl-p-toluenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Diglycidyl-p-toluenesulfonamide involves the reactivity of its glycidyl groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as cross-linking in polymers and modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
N,N-Diallyl-p-toluenesulfonamide: Used in ring-closing metathesis reactions to form pyrroline derivatives.
N,N-Dibromo-p-toluenesulfonamide: Acts as a source of electrophilic bromine and is used in bromination reactions.
N,N-Diethyl-p-toluenesulfonamide: Employed in organic synthesis as a reagent for the preparation of various sulfonamide derivatives.
Uniqueness: N,N-Diglycidyl-p-toluenesulfonamide is unique due to the presence of glycidyl groups, which impart high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring cross-linking and modification of molecules, setting it apart from other similar compounds .
Properties
CAS No. |
63040-98-2 |
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Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
4-methyl-N,N-bis(oxiran-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H17NO4S/c1-10-2-4-13(5-3-10)19(15,16)14(6-11-8-17-11)7-12-9-18-12/h2-5,11-12H,6-9H2,1H3 |
InChI Key |
PWGSBVADFLUHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)CC3CO3 |
Origin of Product |
United States |
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